molecular formula C14H14N4O5 B14996093 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14996093
M. Wt: 318.28 g/mol
InChI Key: XEWVWPVQDVYJPC-UHFFFAOYSA-N
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Description

7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazolopyrimidine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formyl acids, followed by nitration, reduction, and cyclization steps . The reaction conditions often include the use of fuming nitric acid for nitration and hydrogen gas in the presence of Raney nickel for reduction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The raw materials used are generally inexpensive and readily available, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid apart from similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C14H14N4O5

Molecular Weight

318.28 g/mol

IUPAC Name

7-(4-hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H14N4O5/c1-22-10-3-7(4-11(23-2)12(10)19)9-5-8(13(20)21)17-14-15-6-16-18(9)14/h3-6,9,19H,1-2H3,(H,20,21)(H,15,16,17)

InChI Key

XEWVWPVQDVYJPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C=C(NC3=NC=NN23)C(=O)O

Origin of Product

United States

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